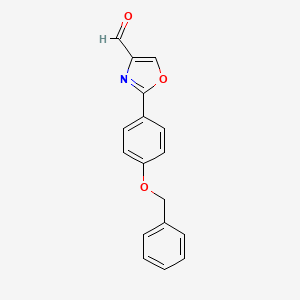
3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluorobenzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family. . The presence of bromine and fluorine atoms in the benzofuran ring enhances the compound’s reactivity and potential for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 2-fluorobenzofuran followed by formylation to introduce the aldehyde group at the 6-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-fluorobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-2-fluorobenzofuran-6-carboxylic acid.
Reduction: 3-Bromo-2-fluorobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluorobenzofuran-6-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluorobenzofuran-6-carbaldehyde is largely dependent on its interactions with biological targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or activation of enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromo-2,6-difluorobenzaldehyde: Similar structure but with an additional fluorine atom.
2-Bromo-3-fluorobenzaldehyde: Similar structure but with different positions of the bromine and fluorine atoms.
Uniqueness
3-Bromo-2-fluorobenzofuran-6-carbaldehyde is unique due to the presence of both bromine and fluorine atoms in the benzofuran ring, which can significantly influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
648915-98-4 |
|---|---|
Molekularformel |
C9H4BrFO2 |
Molekulargewicht |
243.03 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H |
InChI-Schlüssel |
ZFYJQVYIWJUKEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)OC(=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)









